己烯雌酚

概述

描述

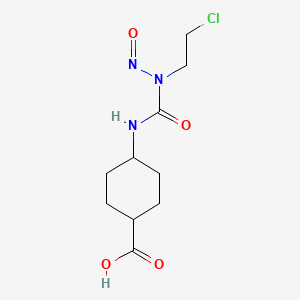

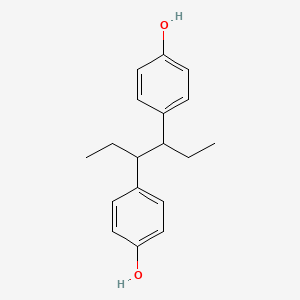

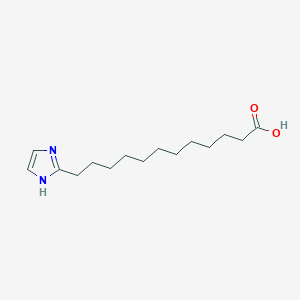

Hexestrol, also known as hexestrol, is a synthetic hydrogenated derivative of diethylstilbestrol. It is a nonsteroidal estrogen that exhibits strong affinity for estrogen receptors.

作用机制

Target of Action

Dihydrodiethylstilbestrol, also known as Hexestrol, is a synthetic nonsteroidal estrogen . Its primary targets are the estrogen receptors, specifically ERα and ERβ . These receptors are proteins found in cells of the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Dihydrodiethylstilbestrol diffuses into its target cells and interacts with the estrogen receptors . This interaction triggers a series of biochemical reactions within the cell. The binding of Dihydrodiethylstilbestrol to these receptors increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dihydrodiethylstilbestrol to estrogen receptors initiates a cascade of events that affect various biochemical pathways. The increased synthesis of SHBG and TBG alters the levels and activity of sex hormones and thyroid hormones in the body. The suppression of FSH release affects the maturation of ovarian follicles and the menstrual cycle .

Pharmacokinetics

Dihydrodiethylstilbestrol is well-absorbed when taken orally . It binds to proteins in the blood at a rate of over 95% . The compound is metabolized in the body through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites of Dihydrodiethylstilbestrol include (Z,Z)-Dienestrol, Paroxypropione, and various glucuronides . The elimination half-life of Dihydrodiethylstilbestrol is approximately 24 hours , and it is excreted in urine and feces .

Result of Action

The action of Dihydrodiethylstilbestrol at the cellular level results in changes in the expression of genes regulated by estrogen receptors. This can lead to alterations in cell growth and differentiation. In some cases, such as in certain types of cancers, Dihydrodiethylstilbestrol may selectively concentrate cytotoxic agents in estrogen receptor-rich tumors .

科学研究应用

Hexestrol has been extensively studied for its scientific research applications, including:

Chemistry: It is used as a model compound for studying estrogenic activity and receptor binding.

Biology: Research has focused on its effects on cellular processes and its potential as a tool for studying estrogen receptor interactions.

生化分析

Biochemical Properties

Dihydrodiethylstilbestrol plays a significant role in biochemical reactions due to its estrogenic activity. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in the body. These receptors are found in various tissues, including the reproductive organs, liver, and brain. Dihydrodiethylstilbestrol binds to these receptors, mimicking the action of natural estrogens and influencing gene expression and cellular function. The compound also interacts with other biomolecules, such as sex hormone-binding globulin, which affects its bioavailability and distribution in the body .

Cellular Effects

Dihydrodiethylstilbestrol exerts various effects on different types of cells and cellular processes. It influences cell function by binding to estrogen receptors and modulating cell signaling pathways. This interaction can lead to changes in gene expression, affecting cellular metabolism and growth. In reproductive tissues, dihydrodiethylstilbestrol promotes cell proliferation and differentiation, while in the liver, it can alter the expression of enzymes involved in metabolism. Additionally, the compound has been shown to affect cell signaling pathways related to cancer progression, making it a potential therapeutic agent for hormone-responsive cancers .

Molecular Mechanism

The molecular mechanism of dihydrodiethylstilbestrol involves its binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences known as estrogen response elements. This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes. Dihydrodiethylstilbestrol can also influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. These molecular interactions contribute to the compound’s overall effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrodiethylstilbestrol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that dihydrodiethylstilbestrol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. Its degradation products may also contribute to its overall biological activity, necessitating careful monitoring of its stability in experimental settings .

Dosage Effects in Animal Models

The effects of dihydrodiethylstilbestrol vary with different dosages in animal models. At low doses, the compound can promote normal cellular function and growth, while at higher doses, it may induce toxic or adverse effects. Studies have shown that high doses of dihydrodiethylstilbestrol can lead to reproductive toxicity, liver damage, and increased risk of cancer. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications to minimize potential adverse effects .

Metabolic Pathways

Dihydrodiethylstilbestrol is involved in several metabolic pathways, including hydroxylation, oxidation, and glucuronidation. These metabolic processes are primarily mediated by liver enzymes, such as cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of dihydrodiethylstilbestrol can influence its bioavailability, distribution, and overall biological activity. Additionally, the compound’s metabolites may have distinct biological effects, contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of dihydrodiethylstilbestrol within cells and tissues are mediated by various transporters and binding proteins. The compound is well-absorbed and has a high affinity for plasma proteins, which facilitates its distribution throughout the body. It is primarily transported in the bloodstream bound to sex hormone-binding globulin and albumin. The distribution of dihydrodiethylstilbestrol can also be influenced by its interaction with specific transporters, which can affect its localization and accumulation in target tissues .

Subcellular Localization

Dihydrodiethylstilbestrol is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, dihydrodiethylstilbestrol interacts with estrogen receptors to regulate gene expression, while in the cytoplasm, it can modulate signaling pathways and enzyme activity. The compound’s localization to specific organelles, such as the endoplasmic reticulum and mitochondria, can also affect its activity and function .

准备方法

Hexestrol can be synthesized through several methods. One common synthetic route involves the hydrogenation of diethylstilbestrol. The reaction conditions typically include the use of a hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

化学反应分析

Hexestrol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Substitution reactions can occur with halogens or other substituents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

相似化合物的比较

Hexestrol is similar to other nonsteroidal estrogens, such as diethylstilbestrol and benzestrol. it is unique in its hydrogenated structure, which imparts different pharmacokinetic properties and receptor binding affinities. Similar compounds include:

Diethylstilbestrol: A nonsteroidal estrogen with a similar structure but without hydrogenation.

Benzestrol: Another nonsteroidal estrogen with a different central chain structure.

Dienestrol: A stilbestrol derivative with similar estrogenic activity.

These compounds share similar mechanisms of action but differ in their potency, bioavailability, and specific applications.

属性

CAS 编号 |

5635-50-7 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC 名称 |

4-[(4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18?/m1/s1 |

InChI 键 |

PBBGSZCBWVPOOL-QNSVNVJESA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

手性 SMILES |

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

规范 SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

颜色/形态 |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

熔点 |

185-188 °C CRYSTALS; MP: 137-139 °C /DIACETATE/ CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ |

Key on ui other cas no. |

5635-50-7 84-16-2 |

Pictograms |

Health Hazard |

保质期 |

SENSITIVE TO LIGHT |

溶解度 |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

同义词 |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the estrogenic and antifertility properties of dihydrodiethylstilbestrol and its analogs?

A1: Dihydrodiethylstilbestrol (also known as hexestrol) exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body []. Research has focused on synthesizing and evaluating the estrogenic and antifertility effects of dihydrodiethylstilbestrol analogs, such as those containing bromine or nitro groups. Interestingly, some analogs, like bromo-1-(p-ethylphenyl)-1-diphenyl-2,2-ethylene, showed higher estrogenic activity than dihydrodiethylstilbestrol in the Allen-Doisy vaginal smear test in rats []. Additionally, certain analogs displayed antifertility effects at doses that did not exhibit estrogenic activity, suggesting a potential for separating these two properties [].

Q2: What analytical methods are available to detect dihydrodiethylstilbestrol in biological samples?

A2: Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive and specific method for detecting dihydrodiethylstilbestrol in biological matrices, such as muscle tissue []. This method involves extraction of the compound from the sample, followed by derivatization to enhance its volatility and detectability by GC/MS. The reported method achieved a minimum detectable quantity of 0.2 μg/kg, highlighting its suitability for trace-level analysis of dihydrodiethylstilbestrol [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)

![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)

![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)